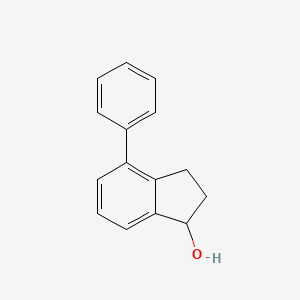

4-Phenyl-2,3-dihydro-1H-inden-1-ol

Description

4-Phenyl-2,3-dihydro-1H-inden-1-ol is a bicyclic organic compound featuring a fused indane core substituted with a phenyl group at the 4-position and a hydroxyl group at the 1-position. Its rigid, planar structure makes it a versatile scaffold in medicinal chemistry, particularly in the design of inhibitors targeting protein-protein interactions (PPIs). Notably, derivatives of this compound have been developed as potent antagonists of the PD-1/PD-L1 immune checkpoint pathway, a critical target in cancer immunotherapy. ChemoCentryx identified lead compound CCX4503 from this class, which demonstrated nanomolar-range inhibitory activity (IC50) in biochemical and functional assays, along with significant tumor growth suppression in murine melanoma models . The stereochemistry of the hydroxyl group (S-enantiomer) is critical for binding affinity, as shown by structure-activity relationship (SAR) studies .

Properties

CAS No. |

78383-18-3 |

|---|---|

Molecular Formula |

C15H14O |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

4-phenyl-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C15H14O/c16-15-10-9-13-12(7-4-8-14(13)15)11-5-2-1-3-6-11/h1-8,15-16H,9-10H2 |

InChI Key |

UYSMIUXOZPFVJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC=C2C1O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogues of 4-phenyl-2,3-dihydro-1H-inden-1-ol and their biological/pharmacological profiles:

Key Comparison Points

Potency and Target Specificity: BMS’s symmetric biaryl derivatives (e.g., IC50 = 0.04 nM) exhibit superior PD-1/PD-L1 inhibition compared to 4-phenyl-2,3-dihydro-1H-inden-1-ol derivatives (nanomolar range) due to optimized hydrophobic interactions and scaffold rigidity . In contrast, GDC-0879 leverages the dihydroinden-ol core for B-Raf kinase inhibition, demonstrating the scaffold’s adaptability across diverse targets .

Stereochemical Influence: The S-enantiomer of 4-phenyl-2,3-dihydro-1H-inden-1-ol derivatives shows enhanced binding to PD-L1, while R-configuration analogues (e.g., in Celludinones) are associated with sterol O-acyltransferase inhibition, highlighting enantioselectivity in biological activity .

Substituent Effects: Cyanopyridine or 3′-substituted biphenyl groups on the dihydroinden-ol scaffold improve PD-L1 binding affinity (e.g., compound 67, IC50 = single-digit nM) .

Therapeutic Applications: While 4-phenyl-2,3-dihydro-1H-inden-1-ol derivatives focus on immunotherapy, analogues like 3a–3f (4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones) inhibit viral proteases (e.g., SARS-CoV-2 PLpro), underscoring the scaffold’s versatility .

Research Findings and Data Tables

Table 2: Enantiomeric Resolution of Dihydroinden-ol Derivatives

Table 3: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |

|---|---|---|---|

| 4-Phenyl-2,3-dihydro-1H-inden-1-ol | 210.27 | ~3.2 | Low (aqueous) |

| 4-Methyl-2,3-dihydro-1H-inden-1-ol | 148.20 | ~2.5 | Moderate (DMSO) |

| CCX4503 | ~450 (derivative) | ~4.1 | Optimized for in vivo |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.